Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-
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Overview
Description
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is a complex organic compound that features a pyrrolidine ring and a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the diazepine moiety. One common approach is to start with a pyrrolidine derivative and then introduce the diazepine ring through a series of cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine: Similar in structure but with different biological activities.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct properties.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Uniqueness
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is unique due to its combination of the pyrrolidine and diazepine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89574-41-4 |
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Molecular Formula |
C12H23N3O |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-11(12(16)15-7-2-3-8-15)14-9-4-5-13-6-10-14/h11,13H,2-10H2,1H3 |
InChI Key |
VJRRZVGILJFQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCCNCC2 |
Origin of Product |
United States |
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